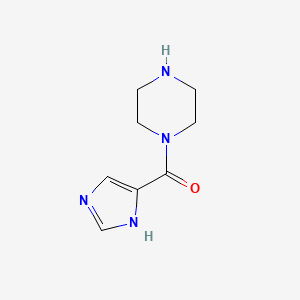

ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine

Vue d'ensemble

Description

The compound “1H-Pyrazole, 1-methyl-” is a related compound with the molecular formula C4H6N2 . Another related compound is “(1-methyl-1H-pyrazol-4-yl)methanol” with the molecular formula C5H8N2O .

Synthesis Analysis

There are several papers discussing the synthesis of related compounds. For instance, a paper discusses the design, synthesis, and biological evaluation of a series of novel sEH inhibitors containing a N-substituted piperidine ring .

Molecular Structure Analysis

The molecular structure of “1H-Pyrazole, 1-methyl-” is available as a 2D Mol file . The structure of “(1-methyl-1H-pyrazol-4-yl)methanol” is also available .

Chemical Reactions Analysis

A paper discusses the synthesis of key intermediates in the preparation of zolazepam .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-methyl-1H-pyrazol-4-yl)methanol” include a molecular weight of 112.13 g/mol, a topological polar surface area of 38 Ų, and a complexity of 76.8 .

Applications De Recherche Scientifique

Synthesis of New Chemical Compounds

Research by Driessen (2010) involved the synthesis of new chemical compounds, including those derived from ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, which were used to create chelating agents (Driessen, 2010).

Structural and Bioactivity Analysis

Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, analyzing their structure through spectroscopy and X-ray crystallography. The study also explored their biological activity, including antitumor and antimicrobial effects (Titi et al., 2020).

Polymerization and Catalysis Research

Matiwane et al. (2020) researched the use of pyrazolyl compounds, such as ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, in the catalysis of the copolymerization of CO2 and cyclohexene oxide. This highlighted the potential of these compounds in polymer chemistry and environmental applications (Matiwane, Obuah, & Darkwa, 2020).

Development of New Heterocyclic Compounds

Ghaedi et al. (2015) focused on the efficient synthesis of new pyrazolo[3,4-b]pyridine products using pyrazole-5-amine derivatives, which include ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine. Their research contributed to the development of N-fused heterocyclic compounds (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Synthesis of Pharmaceutical Compounds

Studies have also been conducted on the synthesis of various pharmaceutical compounds using ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine. These include research on compounds with potential anti-tubercular activity and molecular docking studies to evaluate their efficacy (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLNVYLYQXAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)